molecular formula C18H26BNO3 B2860676 1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one CAS No. 2114341-25-0

1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one

Cat. No.: B2860676
CAS No.: 2114341-25-0
M. Wt: 315.22
InChI Key: PUQBCKBVYLNHEG-UHFFFAOYSA-N
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Description

1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one is a complex organic compound that features a boron-containing dioxaborolane group attached to an indole moiety

Scientific Research Applications

1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one has several scientific research applications:

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The indole moiety is a common pharmacophore in drug design, and the compound may serve as a lead compound for the development of new pharmaceuticals.

    Materials Science: The boron-containing dioxaborolane group can impart unique electronic and optical properties, making the compound useful in the development of advanced materials.

Safety and Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to keep it in a dark place, sealed in dry, at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Dioxaborolane Group: The dioxaborolane group can be introduced through a palladium-catalyzed borylation reaction. This involves the reaction of the indole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Final Functionalization: The ethanone group is introduced through a Friedel-Crafts acylation reaction, where the indole derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and dioxaborolane moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield deoxygenated or hydrogenated products.

Mechanism of Action

The mechanism of action of 1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, while the dioxaborolane group can participate in covalent bonding with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    1-[2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethan-1-one: Similar structure but lacks the dihydro modification.

    1-[2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]propan-1-one: Similar structure but with a propanone group instead of an ethanone group.

Uniqueness

1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one is unique due to the combination of the indole moiety and the boron-containing dioxaborolane group

Properties

IUPAC Name

1-[2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO3/c1-12(21)20-15-9-8-14(10-13(15)11-16(20,2)3)19-22-17(4,5)18(6,7)23-19/h8-10H,11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQBCKBVYLNHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(C3)(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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